molecular formula C11H13N3O2 B13697187 Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate

Cat. No.: B13697187
M. Wt: 219.24 g/mol
InChI Key: HEJKYOLWIIIAON-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in the development of pharmaceuticals due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with ethyl 2-chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

  • Methyl 4-amino-1-methyl-benzimidazole-2-carboxylate
  • Ethyl 4-amino-1-ethyl-benzimidazole-2-carboxylate
  • Ethyl 4-amino-1-methyl-benzimidazole-2-carboxamide

Comparison: this compound is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The presence of the ethyl ester group can enhance its ability to penetrate biological membranes, making it more effective in certain applications .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 4-amino-1-methylbenzimidazole-2-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-13-9-7(12)5-4-6-8(9)14(10)2/h4-6H,3,12H2,1-2H3

InChI Key

HEJKYOLWIIIAON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2N1C)N

Origin of Product

United States

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